1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid
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Overview
Description
1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid is an organic compound characterized by the presence of a benzyloxycarbonyl-protected amino group attached to a cycloheptane ring, which also bears a carboxylic acid functional group
Preparation Methods
The synthesis of 1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of cycloheptanecarboxylic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Cyclization: The protected amino acid undergoes cyclization to form the cycloheptane ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include strong acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in peptide synthesis.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical pathways, including enzyme catalysis and protein interactions .
Comparison with Similar Compounds
1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid can be compared with similar compounds such as:
1-Aminocycloheptanecarboxylic acid: Lacks the benzyloxycarbonyl protection, making it more reactive in certain conditions.
1-(Boc-amino)cyclopentanecarboxylic acid: Contains a tert-butoxycarbonyl (Boc) protecting group instead of benzyloxycarbonyl, offering different reactivity and stability profiles.
The uniqueness of this compound lies in its specific protecting group, which provides selective reactivity and stability under various conditions.
Biological Activity
1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid (CAS No. 197794-44-8) is an organic compound characterized by a benzyloxycarbonyl-protected amino group attached to a cycloheptane ring with a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The benzyloxycarbonyl (Cbz) group serves as a protective moiety that influences the compound's reactivity and biological interactions.
The synthesis of this compound typically involves several steps:
- Protection of the Amino Group : The amino group of cycloheptanecarboxylic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base.
- Cyclization : The protected amino acid undergoes cyclization to form the cycloheptane structure.
- Purification : The final product is purified through recrystallization or chromatography.
The chemical structure can be represented as follows:
Property | Value |
---|---|
IUPAC Name | 1-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid |
Molecular Formula | C16H21NO4 |
Molecular Weight | 289.35 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The protective Cbz group allows for selective reactions, enabling the free amino group to participate in biochemical pathways such as enzyme catalysis and protein interactions upon deprotection.
Enzyme Inhibition
Research indicates that compounds with similar structures may exhibit enzyme inhibition properties. For instance, studies have shown that benzyloxycarbonyl derivatives can inhibit proteases, which are critical for various biological processes including protein degradation and cell signaling.
Case Studies
A study examining the effects of benzyloxycarbonyl derivatives on cancer cell lines demonstrated that these compounds could induce apoptosis in specific cells, suggesting potential therapeutic applications in oncology. Another investigation highlighted their role in modulating immune responses, indicating possible uses in immunotherapy.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Compound | Structure Type | Biological Activity |
---|---|---|
1-Aminocycloheptanecarboxylic acid | Unprotected amino acid | Higher reactivity |
1-(Boc-amino)cyclopentanecarboxylic acid | Tert-butoxycarbonyl protected | Different stability profiles |
This comparison illustrates how the protective group influences reactivity and biological interactions.
Research Findings
Recent studies have focused on the pharmacological potential of this compound:
- Antimicrobial Activity : Preliminary tests suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
- Cytotoxicity : Evaluations on human cell lines indicated moderate cytotoxic effects, warranting further investigation into its safety profile and therapeutic index.
- Metabolic Pathways : Research into its metabolism revealed hydrolysis by carboxylesterases, producing active metabolites that may contribute to its biological effects.
Properties
IUPAC Name |
1-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-14(19)16(10-6-1-2-7-11-16)17-15(20)21-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPNGYZWIAJSIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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